Cas no 13552-11-9 (1,3,4-Octadecanetriol,2-amino-)

1,3,4-Octadecanetriol,2-amino- structure
13552-11-9 structure
Product Name:1,3,4-Octadecanetriol,2-amino-
CAS No:13552-11-9
Molecular Formula:C18H39NO3
Molecular Weight:317.50716
CID:137860
PubChem ID:248575

1,3,4-Octadecanetriol,2-amino- Properties

Names and Identifiers

    • 1,3,4-Octadecanetriol,2-amino-
    • PHYTOSPHINGOSINE
    • 1,3,4-Octadecanetriol,2-amino
    • 2-amino-D-ribo-1,3,4-octadecanetriol
    • 3,4-Octadecanetriol,2-amino-1
    • D-lyxo phytosphingosine
    • L-lyxo-phytosphingosine
    • DTXSID10862191
    • FT-0673892
    • NS00076877
    • D-ribo-Phytosphingosine-13C2,d2
    • BCP23610
    • DTXSID80289957
    • 2-amino-1,3,4-octadecanetriol
    • 33511-66-9
    • FT-0673891
    • 237757-10-7
    • SPB 18:0;3O
    • 13552-11-9
    • CHEBI:177499
    • SB44361
    • 1,3,4-trihydroxy-2-amino-octadecane
    • D-Ribo-phytosphingosine; 4-Hydroxysphinganine;4-D-Hydroxysphinganine;(2S,3S,4R)-2-Amino-1,3,4-octadecanetriol
    • AKOS040763706
    • CERAPP_27912
    • 4-hydroxysphinganine
    • SCHEMBL833646
    • 4-hydroxysphinganine (Saccharomyces Cerevisiae)
    • 2-aminooctadecane-1,3,4-triol
    • 3,4-Octadecanetriol, 2-amino-1
    • 4-D-Hydroxysphinganine
    • 4-R-hydroxyoctadecasphinganine
    • 554-62-1
    • TS-10172
    • AERBNCYCJBRYDG-UHFFFAOYSA-N
    • 388566-94-7
    • Phytosphingosine
    • 4-Hydroxysphinganine
    • InChIKey: AERBNCYCJBRYDG-KSZLIROESA-N
    • Inchi: 1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3
    • SMILES: CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O

Computed Properties

  • Exact Mass: 317.29300
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 16
  • Monoisotopic Mass: 317.293
  • Heavy Atom Count: 22
  • Complexity: 226
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.6
  • Topological Polar Surface Area: 86.7A^2

Experimental Properties

  • LogP: 3.81930
  • PSA: 86.71000

1,3,4-Octadecanetriol,2-amino- Security Information

1,3,4-Octadecanetriol,2-amino- Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,3,4-Octadecanetriol,2-amino- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P009ASG-1mg
PHYTOSPHINGOSINE
13552-11-9
1mg
$199.00
A2B Chem LLC
AE33088-1mg
PHYTOSPHINGOSINE
13552-11-9
1mg
$218.00
Aaron
AR009B0S-1mg
PHYTOSPHINGOSINE
13552-11-9
1mg
$230.00 2025-02-13
Ambeed
A1168218-1mg
2-Aminooctadecane-1,3,4-triol
13552-11-9 98+%
1mg
$245.0 2025-03-03
TargetMol Chemicals
TN6814-1 mg
2-Aminooctadecane-1,3,4-Triol
13552-11-9 98%
1mg
¥ 1,300

1,3,4-Octadecanetriol,2-amino- Suppliers

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(CAS:13552-11-9)
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(CAS:13552-11-9)1,3,4-Octadecanetriol,2-amino-
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